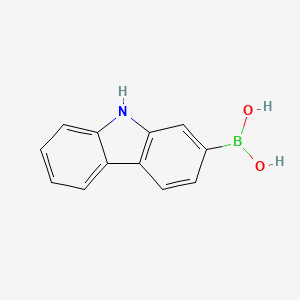

(9H-Carbazol-2-yl)boronic acid

CAS No.: 745783-94-2

Cat. No.: VC8292247

Molecular Formula: C12H10BNO2

Molecular Weight: 211.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745783-94-2 |

|---|---|

| Molecular Formula | C12H10BNO2 |

| Molecular Weight | 211.03 g/mol |

| IUPAC Name | 9H-carbazol-2-ylboronic acid |

| Standard InChI | InChI=1S/C12H10BNO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14-16H |

| Standard InChI Key | GILHQTJWHIURJL-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(9-Phenyl-9H-carbazol-2-yl)boronic acid features a carbazole core substituted with a phenyl group at the 9-position and a boronic acid (-B(OH)₂) group at the 2-position. The carbazole system consists of two benzene rings fused to a pyrrole ring, conferring aromaticity and planar geometry. The boronic acid group enhances reactivity toward electrophilic substitution and facilitates participation in palladium-catalyzed coupling reactions .

Physical Characteristics

Key physical properties include a predicted density of 1.20±0.1 g/cm³ and a boiling point of 466.0±51.0 °C . The compound exists as a white to off-white crystalline powder, sparingly soluble in tetrahydrofuran (THF) but stable under inert atmospheres (nitrogen or argon) at 2–8°C . Its pKa of 8.91±0.30 suggests moderate acidity, aligning with typical arylboronic acids .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Molecular Weight | 287.12 g/mol |

| Density | 1.20±0.1 g/cm³ |

| Boiling Point | 466.0±51.0 °C |

| Solubility | Slightly soluble in THF |

| Storage Conditions | 2–8°C under inert gas |

Synthetic Methodologies

Lithiation-Borylation Approach

A widely reported synthesis involves lithiation of a carbazole precursor followed by borylation. For example, 1-(9-phenyl-9H-carbazol-2-yl) lithium, generated by treating 3,6-dibromo-N-ethyl-carbazole with n-BuLi at -78°C, reacts with triisopropyl borate to yield the boronic acid derivative. This method achieves a 78% yield after recrystallization and column chromatography .

Suzuki-Miyaura Coupling Applications

The compound’s boronic acid group enables its use in Suzuki-Miyaura cross-couplings. For instance, coupling with brominated cyanated carbazoles in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ produces heterocyclic architectures with applications in organic light-emitting diodes (OLEDs) . These reactions typically proceed in toluene/ethanol mixtures at reflux, with yields exceeding 85% .

Applications in Materials Science and Pharmaceuticals

Optoelectronic Materials

(9-Phenyl-9H-carbazol-2-yl)boronic acid is pivotal in synthesizing emissive layers for OLEDs. Coupling with cyanated dibenzofuran or dibenzothiophene derivatives yields deep-blue-emitting materials with high quantum efficiencies. For example, m-CzOCN and m-CzSCN, synthesized via Suzuki-Miyaura reactions, exhibit luminescence maxima at 450–470 nm, making them suitable for display technologies .

Pharmaceutical Intermediates

As a boronic acid, the compound participates in protease inhibition and carbohydrate recognition, relevant to antiviral and anticancer drug development. Its carbazole moiety contributes to DNA intercalation, enhancing therapeutic potential .

| Supplier | Quantity | Price |

|---|---|---|

| TCI Chemical | 200 mg | $24 |

| TCI Chemical | 1 g | $68 |

| Apolloscientific | 25 g | $669 |

| SynQuest Laboratories | 25 g | $792 |

Pricing reflects purification grade, with anhydride-containing variants at lower costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume